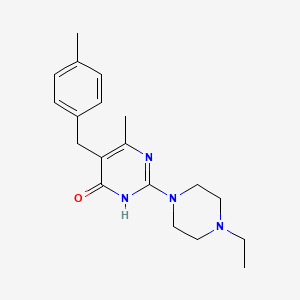![molecular formula C23H25N3O2 B6041714 N-({1-[4-(2-furyl)benzyl]-3-piperidinyl}methyl)nicotinamide](/img/structure/B6041714.png)
N-({1-[4-(2-furyl)benzyl]-3-piperidinyl}methyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({1-[4-(2-furyl)benzyl]-3-piperidinyl}methyl)nicotinamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly referred to as "FPB-nic" and falls under the class of nicotinamide derivatives.
Mecanismo De Acción
The mechanism of action of FPB-nic is not fully understood, but it is believed to act as a modulator of nicotinic acetylcholine receptors (nAChRs). It has been shown to bind to the α4β2 nAChR subtype and enhance the release of acetylcholine, which is a neurotransmitter that plays a crucial role in cognitive function.
Biochemical and Physiological Effects:
FPB-nic has been shown to have a range of biochemical and physiological effects. It has been found to improve memory and cognitive function in animal models of Alzheimer's disease and enhance motor function in animal models of Parkinson's disease. It has also been shown to have anti-inflammatory and anti-tumor effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using FPB-nic in lab experiments is that it is a highly potent and selective modulator of nAChRs. This makes it an excellent tool for investigating the role of nAChRs in various biological processes. However, one of the limitations of using FPB-nic is that it is a relatively new compound, and its long-term effects are not yet fully understood.
Direcciones Futuras
There are several future directions for research on FPB-nic. One area of interest is the potential use of FPB-nic in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the investigation of the anti-inflammatory and anti-tumor properties of FPB-nic. Additionally, further research is needed to fully understand the mechanism of action of FPB-nic and its long-term effects.
Métodos De Síntesis
The synthesis of FPB-nic involves the reaction of 4-(2-furyl)benzaldehyde with piperidine and subsequent reduction of the resulting imine with sodium borohydride. The final step involves the reaction of the resulting amine with nicotinic acid to yield FPB-nic.
Aplicaciones Científicas De Investigación
FPB-nic has been extensively studied for its potential therapeutic applications, especially in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has also been investigated for its anti-inflammatory, anti-tumor, and anti-oxidant properties.
Propiedades
IUPAC Name |
N-[[1-[[4-(furan-2-yl)phenyl]methyl]piperidin-3-yl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c27-23(21-5-1-11-24-15-21)25-14-19-4-2-12-26(17-19)16-18-7-9-20(10-8-18)22-6-3-13-28-22/h1,3,5-11,13,15,19H,2,4,12,14,16-17H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXMNTQOHRVMMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)C3=CC=CO3)CNC(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(2-hydroxy-3-methylbenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B6041642.png)

![3-phenyl-2-(phenylimino)-5-[(3-phenyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B6041656.png)
![3-[2-(4-fluorophenyl)-2-oxoethylidene]-1-phenyl-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B6041657.png)
![[2-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid](/img/structure/B6041660.png)
![methyl 4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzoate](/img/structure/B6041671.png)
![1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-(4-methylphenyl)piperazine](/img/structure/B6041672.png)

![2-[4-(4-fluorobenzyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6041683.png)
![2-{[2-(3,4-dimethylphenoxy)ethyl]thio}-6-methyl-4(1H)-pyrimidinone](/img/structure/B6041691.png)
![5-(2-{2-[2-(propylthio)pyrimidin-5-yl]-1H-imidazol-1-yl}ethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6041706.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-{[3-(3-fluorophenyl)tetrahydro-3-furanyl]methyl}-N-methyl-1-propanamine](/img/structure/B6041723.png)
![N-benzyl-2-cyano-3-[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B6041727.png)
![(3-benzyl-1-{[2-(4-pyridinyl)-4-quinolinyl]carbonyl}-3-piperidinyl)methanol](/img/structure/B6041731.png)